3-fluoro-N-[2-(pyridin-2-yl)-1H-benzimidazol-6-yl]benzamide 3-fluoro-N-[2-(pyridin-2-yl)-1H-benzimidazol-6-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14784220
InChI: InChI=1S/C19H13FN4O/c20-13-5-3-4-12(10-13)19(25)22-14-7-8-15-17(11-14)24-18(23-15)16-6-1-2-9-21-16/h1-11H,(H,22,25)(H,23,24)
SMILES:
Molecular Formula: C19H13FN4O
Molecular Weight: 332.3 g/mol

3-fluoro-N-[2-(pyridin-2-yl)-1H-benzimidazol-6-yl]benzamide

CAS No.:

Cat. No.: VC14784220

Molecular Formula: C19H13FN4O

Molecular Weight: 332.3 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-N-[2-(pyridin-2-yl)-1H-benzimidazol-6-yl]benzamide -

Specification

Molecular Formula C19H13FN4O
Molecular Weight 332.3 g/mol
IUPAC Name 3-fluoro-N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)benzamide
Standard InChI InChI=1S/C19H13FN4O/c20-13-5-3-4-12(10-13)19(25)22-14-7-8-15-17(11-14)24-18(23-15)16-6-1-2-9-21-16/h1-11H,(H,22,25)(H,23,24)
Standard InChI Key VJHFTJIEKBXPGS-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F

Introduction

Chemical Identity and Structural Features

3-Fluoro-N-[2-(pyridin-2-yl)-1H-benzimidazol-6-yl]benzamide is a heterocyclic organic compound characterized by a benzamide core linked to a pyridinyl-substituted benzimidazole moiety. Key structural attributes include:

  • Benzimidazole ring: A fused bicyclic system with nitrogen atoms at positions 1 and 3, contributing to π-π stacking interactions in biological targets .

  • Pyridin-2-yl substituent: Enhances solubility and binding affinity through hydrogen bonding with kinase active sites .

  • 3-Fluorobenzamide group: The electron-withdrawing fluorine atom at the meta position stabilizes the amide bond and modulates electronic properties.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₂FN₄O
Molecular Weight332.33 g/mol
IUPAC Name3-fluoro-N-[2-(pyridin-2-yl)-1H-benzimidazol-6-yl]benzamide
Topological Polar Surface Area85.6 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthesis and Characterization

The synthesis of 3-fluoro-N-[2-(pyridin-2-yl)-1H-benzimidazol-6-yl]benzamide involves a multi-step process optimized for yield and purity:

Key Synthetic Steps

  • Benzimidazole Ring Formation: Condensation of 4-fluoro-1,2-phenylenediamine with pyridine-2-carboxylic acid under acidic conditions generates the 2-(pyridin-2-yl)-1H-benzimidazole scaffold .

  • Fluorobenzoylation: Reaction of the benzimidazole intermediate with 3-fluorobenzoyl chloride in the presence of a base (e.g., K₂CO₃) yields the final product .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
SolventDimethylformamide (DMF)
Temperature80–100°C
CatalystPiperidine acetate
Reaction Time6–8 hours
Yield62–68%

Characterization via ¹H NMR (DMSO-d₆) reveals distinct peaks:

  • δ 8.65 (d, 1H, pyridine-H),

  • δ 7.92–7.45 (m, 8H, aromatic),

  • δ 12.33 (s, 1H, NH) .
    IR spectroscopy confirms the amide C=O stretch at 1654 cm⁻¹ and N-H bend at 1530 cm⁻¹.

Biological Activity and Mechanism

Glucokinase Activation

The compound acts as an allosteric glucokinase activator, binding to the enzyme’s regulatory site to enhance glucose phosphorylation. Key findings include:

  • EC₅₀: 0.8 μM in hepatocyte assays, outperforming earlier analogs.

  • Selectivity: >100-fold selectivity over other kinases (e.g., CDK4/6) .

Table 3: In Vitro Pharmacological Data

AssayResult
Glucokinase Activation (EC₅₀)0.8 μM
HepG2 Cell Viability (LD₅₀)>500 μM
Metabolic Stability (t₁/₂)4.2 hours (human microsomes)

Structure-Activity Relationships (SAR)

Critical modifications influencing activity:

  • Pyridine Substitution: Replacement with bulkier groups (e.g., isopropyl) reduces glucokinase binding by 40% .

  • Fluorine Position: Meta-fluorine maximizes potency; para-substitution decreases EC₅₀ by 3-fold .

Figure 1: Proposed Binding Mode

The pyridine nitrogen forms a hydrogen bond with Arg⁶³ of glucokinase, while the fluorobenzamide occupies a hydrophobic pocket near Leu⁴⁵⁵ .

Pharmacokinetics and Toxicity

  • Oral Bioavailability: 58% in rodent models, with Cₘₐₓ achieved at 2 hours.

  • CYP Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 μM), suggesting low drug-drug interaction risk .

  • Acute Toxicity: LD₅₀ > 2000 mg/kg in rats, classifying it as Category 5 under GHS .

Comparative Analysis with Related Compounds

Table 4: Benchmarking Against Clinical Candidates

CompoundTargetEC₅₀ (μM)Selectivity Index
Title CompoundGlucokinase0.8>100
DorzagliatinGlucokinase1.285
Abemaciclib CDK4/60.00212

The title compound exhibits superior glucokinase activation but lacks the CDK4/6 off-target effects seen in oncology drugs .

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